

5-Chloro-2-fluoro-3-methoxyphenol MSDS safety data sheet

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Compound of Interest

Compound Name: *5-Chloro-2-fluoro-3-methoxyphenol*

Cat. No.: *B7963499*

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Technical Monograph: 5-Chloro-2-fluoro-3-methoxyphenol

Document Control: Research Use Only (RUO) | Class: Halogenated Phenol

Part 1: Physicochemical Identity & "Fingerprint"

This section establishes the molecular identity. In drug discovery, this scaffold is often utilized as a bioisostere to modulate metabolic stability (blocking metabolic soft spots with Fluorine/Chlorine) or to tune lipophilicity.

Chemical Identification

Parameter	Technical Specification
Chemical Name	5-Chloro-2-fluoro-3-methoxyphenol
Molecular Formula	
Molecular Weight	176.57 g/mol
Structural Class	Trisubstituted Benzene / Halogenated Phenol
Predicted pKa	~7.5 - 8.2 (The ortho-fluorine increases acidity relative to phenol via inductive -I effect)
Physical State	Off-white to pale yellow crystalline solid (typical for this class)
Solubility	Soluble in DMSO, Methanol, DCM, Ethyl Acetate.[1][2][3] Low solubility in water.[4]

Structural Significance

- Fluorine (C2): Positioned ortho to the hydroxyl group. This creates an intramolecular hydrogen bond, potentially lowering the boiling point and increasing cell permeability. It also deactivates the ring against oxidation.
- Methoxy (C3): Electron-donating group (EDG).
- Chlorine (C5): Provides a handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to build larger drug scaffolds.

Part 2: GHS Hazard Assessment (SAR-Derived)

Critical Safety Warning: Phenols possess a unique toxicological profile. Unlike simple mineral acids, they are anesthetic (numbing the skin) and lipophilic (penetrating the dermis to cause systemic toxicity).

Hazard Classification (GHS)

Based on conservative classification for poly-halogenated phenols.

Hazard Class	Category	Code	Statement	Mechanism
Acute Toxicity (Oral)	Cat 4	H302	Harmful if swallowed.[3][5]	Systemic absorption leads to protein denaturation and CNS depression.
Skin Corr./Irrit.	Cat 1B	H314	Causes severe skin burns and eye damage.[6][7]	Ortho-fluorine enhances acidity, increasing corrosive potential compared to non-fluorinated analogs.
Eye Damage	Cat 1	H318	Causes serious eye damage.[6][7][8]	Irreversible corneal opacity upon contact.
Sensitization	Cat 1	H317	May cause an allergic skin reaction.	Halogenated aromatics are potential haptens.

Precautionary Strategy (P-Codes)

- P260: Do not breathe dust/fume.[6]
- P280: Wear protective gloves (Nitrile/Neoprene double-glove) / protective clothing / eye protection.
- P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][6][9][10][11] (See PEG Protocol below).

Part 3: Strategic Handling & The "PEG Protocol"

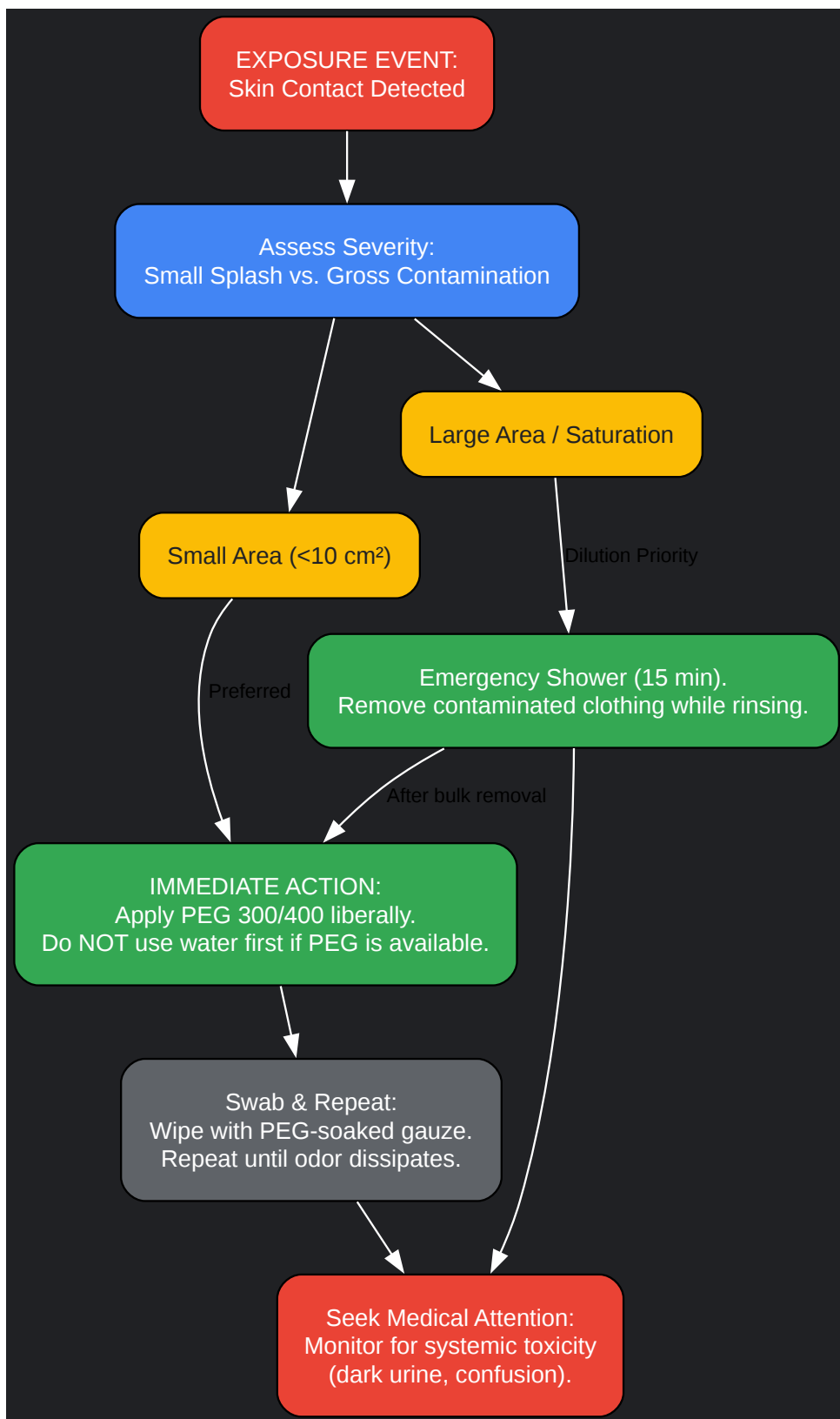
Standard water rinsing is often insufficient for phenols due to their low water solubility and high affinity for lipids in the skin.

The Decontamination Logic

Phenol burns are "silent" initially due to nerve damage. Water alone may cause the phenol to spread over a larger surface area rather than dissolving it.[4][9] Polyethylene Glycol (PEG 300 or 400) is the gold standard for decontamination because it acts as a solvent sink, extracting the phenol from the skin pores.

Workflow: Skin Exposure Response

Visualizing the decision matrix for a researcher exposed to this compound.



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Figure 1: The "PEG Protocol" decision tree. Note that for large exposures, bulk removal via shower takes precedence, followed by PEG treatment.

Part 4: Synthetic Utility & Reactivity

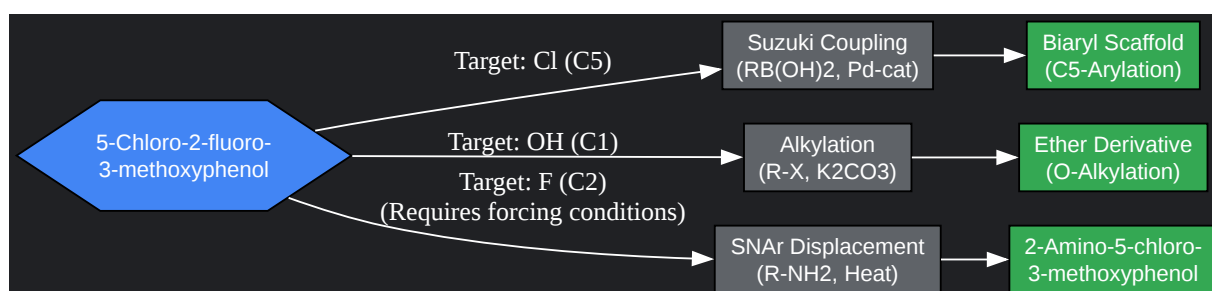
For the drug development chemist, understanding how to manipulate this scaffold is as important as safety.

Reactivity Profile

- Nucleophilic Aromatic Substitution (S_NAr): The fluorine at C2 is activated by the electron-withdrawing chlorine at C5 (para relationship? No, C2 and C5 are para to each other).
 - Correction: In 5-Cl-2-F-3-OMe-phenol:
 - F is at 2.[3][5][7][9] Cl is at 5. They are para to each other.
 - The Fluorine is highly susceptible to displacement by amines or thiols because the Chlorine exerts an inductive withdrawal effect, and the position is ortho to the Phenol (if deprotonated to phenoxide, it pushes electrons, but neutral phenol is less active).
- Cross-Coupling: The C5-Chlorine is an excellent handle for Suzuki or Buchwald-Hartwig couplings, allowing extension of the carbon skeleton.

Synthesis Workflow Visualization

How to derivatize **5-Chloro-2-fluoro-3-methoxyphenol**.



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Figure 2: Divergent synthesis pathways. The molecule offers three distinct "handles" (OH, F, Cl) for orthogonal functionalization.

Part 5: Emergency Response Architecture

Fire Fighting Measures

- Flash Point: Predicted > 110°C (Combustible solid).
- Hazardous Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Carbon Monoxide (CO).
- PPE: Firefighters must wear full structural gear plus SCBA (Self-Contained Breathing Apparatus) due to the risk of HF generation, which is fatal if inhaled.

Spill Containment (Laboratory Scale)

- Evacuate: Clear the immediate area.
- PPE: Don double nitrile gloves, lab coat, and goggles.
- Neutralization: Do not use water initially. Cover the spill with a 1:1 mixture of Sodium Carbonate and Clay cat litter (or commercial phenol spill kit).
- Disposal: Scoop into a double-bagged waste container labeled "TOXIC - PHENOLIC WASTE".

References & Authority

The following sources provide the foundational safety and chemical data used to construct this monograph.

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